Fenton's reagent

描述

属性

CAS 编号 |

36047-38-8 |

|---|---|

分子式 |

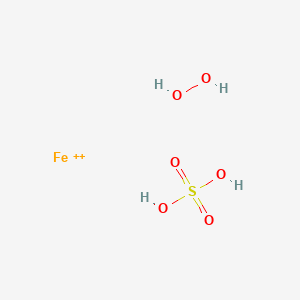

FeH4O6S+2 |

分子量 |

187.94 g/mol |

IUPAC 名称 |

hydrogen peroxide;iron(2+);sulfuric acid |

InChI |

InChI=1S/Fe.H2O4S.H2O2/c;1-5(2,3)4;1-2/h;(H2,1,2,3,4);1-2H/q+2;; |

InChI 键 |

MGZTXXNFBIUONY-UHFFFAOYSA-N |

SMILES |

OO.OS(=O)(=O)O.[Fe+2] |

规范 SMILES |

OO.OS(=O)(=O)O.[Fe+2] |

同义词 |

Fenton reagent Fenton's reagent |

产品来源 |

United States |

科学研究应用

Environmental Applications

1. Wastewater Treatment

Fenton's reagent is extensively used in the treatment of wastewater containing organic pollutants. The reagent effectively degrades a variety of hazardous compounds, including chlorinated solvents like trichloroethylene and tetrachloroethylene. Its ability to produce hydroxyl radicals allows for the rapid oxidation of these contaminants, making it a popular choice for remediation efforts in contaminated water bodies .

Case Study: Savannah River Site

A notable demonstration of this compound was conducted at the Savannah River Site in 1997, where it was used to treat dense non-aqueous phase liquids (DNAPLs) in groundwater. The process involved injecting a ferrous sulfate solution into the subsurface to enhance the degradation of organic contaminants over a six-day period. Results indicated significant reductions in contaminant levels, showcasing this compound as an effective in situ remediation technology .

2. Microplastic Isolation

Recent studies have demonstrated the utility of this compound in isolating microplastics from organic-rich wastewater. The reagent facilitates a catalytic reaction that does not alter the chemical structure or size of the microplastics, allowing for efficient and rapid analysis. This method reduces processing time from days to approximately ten minutes, thereby improving current methodologies for microplastic detection .

Organic Synthesis Applications

1. Hydroxylation Reactions

this compound plays a crucial role in organic synthesis, particularly in hydroxylation reactions. For example, it can convert benzene into phenol through a free radical substitution mechanism. This transformation is significant for producing phenolic compounds used in various industrial applications .

2. Oxidation of Barbituric Acid

The oxidation of barbituric acid to alloxan is another application of this compound, showcasing its versatility in modifying organic compounds. This reaction highlights the reagent's potential in synthesizing pharmaceuticals and other valuable chemicals .

Biomedical Implications

This compound has implications in biomedical research due to its ability to generate reactive oxygen species (ROS). These species can be utilized to study oxidative stress and its effects on biological systems.

1. Protein Oxidation Studies

Research has shown that this compound can induce protein fragmentation and oxidation in human serum albumin samples. By varying hydrogen peroxide concentrations, researchers observed increased rates of protein removal and fragmentation, providing insights into oxidative damage mechanisms relevant to various diseases .

Summary Table of Applications

化学反应分析

Mechanism of Fenton's Reaction

The generally accepted mechanism for Fenton's reaction involves several steps :

-

Initiation : Ferrous ion (Fe) reacts with hydrogen peroxide (HO) to produce a hydroxyl radical (- OH), a hydroxide ion (OH), and ferric ion (Fe) .

-

Propagation : The hydroxyl radical (- OH) then reacts rapidly with organic compounds (RH), leading to their degradation via hydrogen abstraction or addition .

-

Catalyst Regeneration : The ferric ion (Fe) can be reduced back to ferrous ion (Fe) by hydrogen peroxide, forming a hydroperoxyl radical (HOO- ) and a proton (H) .

-

Termination : Hydroxyl radicals can also react with each other, resulting in the formation of hydrogen peroxide and/or water and oxygen .

Factors Affecting Fenton's Reaction

Several factors influence the efficiency of Fenton's reaction :

Role of Hydroxyl Radicals

Hydroxyl radicals (- OH) are the primary oxidizing species in Fenton's reaction, with a high oxidation potential of 2.70 mV . These radicals react non-selectively with most organic compounds through hydrogen abstraction, addition, or electron transfer .

Reaction Mechanisms Involving Hydroxyl Radicals

-

Hydrogen Abstraction : Hydroxyl radicals abstract hydrogen atoms from organic molecules, forming water and organic free radicals .

-

Electrophilic Addition : Hydroxyl radicals can add to unsaturated compounds .

-

Electron Transfer : Hydroxyl radicals can also participate in electron transfer reactions .

Kinetics of Fenton's Reaction

The kinetics of Fenton's reaction are complex and involve multiple reaction pathways. The reaction rate is influenced by the concentrations of Fe, HO, and the organic substrate, as well as pH and temperature .

Kinetic Models

Several kinetic models have been developed to describe Fenton's reaction :

-

Two-Stage Model : This model describes the reaction as a two-stage process with a fast initial reaction followed by a slower one .

-

Power Law Expression : This model uses a simple empirical expression to describe the reaction rate .

where:

-

-r is the reaction rate

-

k is the reaction constant

-

C is the concentration of organic matter

-

n is the apparent reaction order

-

Advantages

Disadvantages

-

Iron sludge may be produced, requiring further treatment.

Fenton-like Reactions

Fenton-like reactions involve the use of other transition metals besides iron, such as copper, in combination with hydrogen peroxide to generate oxidizing species . These reactions can offer advantages in specific applications, such as improved performance at neutral pH .

Recent Research Findings

Recent research has focused on modified Fenton reaction mechanisms and kinetics to enhance the degradation of organic pollutants . This includes exploring the use of ozonide complexes of metal ions and investigating the role of ferric ions in the reaction mechanism . Studies also aim to optimize reaction conditions and develop more efficient catalysts for Fenton and Fenton-like processes .

相似化合物的比较

Comparison with Other Advanced Oxidation Processes (AOPs)

Fenton's reagent is often compared to ozonation, photocatalytic oxidation, and hybrid AOPs. Key findings include:

Table 1: Degradation Efficiency of AOPs for Organic Pollutants

- UV/Fenton outperforms traditional Fenton by enhancing ·OH yield through UV-induced Fe²⁺ regeneration and H₂O₂ activation .

- Ozonation is less effective for refractory pollutants (e.g., phosphonates) compared to this compound but operates at neutral pH .

Comparison with Fenton-like Systems

Fenton-like systems modify the traditional reagent to address limitations:

Electro-Fenton

Electro-Fenton integrates electrochemical Fe²⁺ regeneration, reducing sludge formation and accelerating reaction kinetics. For example:

Table 2: Conventional Fenton vs. Electro-Fenton

| Parameter | Conventional Fenton | Electro-Fenton | |

|---|---|---|---|

| Reaction Time | 14 min | 10 min | |

| Electrical Conductivity | 5932 μS/cm | 1152 μS/cm | |

| TDS | 2143 ppm | 6580 ppm | |

| Fe²⁺ Consumption | High | Low (regenerated) | |

| pH Range | 2–4 | 2–6 |

Electro-Fenton achieves faster degradation of azo dyes (e.g., 10-minute reaction) and operates effectively in high-salinity conditions .

Modified Fenton Systems

- Heterogeneous Fenton : Carbon-supported Fe²⁺ catalysts reduce sludge and enable neutral pH operation. For example, activated carbon-Fe²⁺ systems degrade Rhodamine B with >90% efficiency at pH 7 .

- Photo-Fenton : UV/Vis light enhances Fe³⁺/Fe²⁺ cycling, improving ·OH yield by 30–50% compared to dark Fenton .

Microplastic Isolation

This compound rapidly digests organic matter in wastewater without altering microplastic chemistry, enabling efficient detection via FT-IR imaging .

Phosphorus Compound Oxidation

This compound converts phosphite and hypophosphite to phosphate with >90% efficiency at pH 3.5 and 20°C, meeting regulatory standards for industrial wastewater . In contrast, phosphonate degradation efficiency is low (<20%), necessitating hybrid methods like electrochlorination .

Limitations and Optimization Strategies

准备方法

Iron Source and Concentration

Ferrous sulfate (FeSO₄·7H₂O) is the standard iron source due to its high solubility and cost-effectiveness. Typical Fe²⁺ concentrations range from 25–50 mg/L , though lower concentrations (<25 mg/L) prolong reaction times (10–24 hours). For instance, a study on Reactive Yellow 84 degradation used 25 mg/L Fe²⁺, achieving 85% decolorization in 20 minutes.

Fe:H₂O₂ Ratio

The Fe:H₂O₂ ratio directly influences radical yield. Studies recommend a 1:5–10 wt/wt ratio (Fe:H₂O₂), though molar ratios vary. El Haddad et al. optimized a 0.1 Fe²⁺/H₂O₂ molar ratio (25 mg/L Fe²⁺:250 mg/L H₂O₂), while another study reported a 1:20 ratio (1.2 g/L FeSO₄:600–1000 mg/L H₂O₂) for dairy wastewater treatment. Excess H₂O₂ scavenges ·OH, forming less reactive hydroperoxyl radicals (·OOH):

Hydrogen Peroxide Addition and Concentration

Gradual Addition

Slow H₂O₂ addition prevents rapid radical recombination and ensures sustained ·OH production. Batch experiments often introduce H₂O₂ incrementally to maintain a steady reaction rate.

H₂O₂ Concentration

H₂O₂ concentrations typically range from 250–1000 mg/L , depending on pollutant load. Higher concentrations (>500 mg/L) improve COD removal but risk self-scavenging. For example, 250 mg/L H₂O₂ achieved 85% dye removal, whereas 600–1000 mg/L was optimal for dairy wastewater.

Reaction Time and Kinetic Considerations

Fenton's reactions exhibit biphasic kinetics: a rapid initial phase (minutes) followed by a stagnant phase (hours). Pseudo-second-order models often describe decolorization kinetics:

Here, is the rate constant, and are initial and time-dependent concentrations. El Haddad et al. reported at 293 K. Reaction completion typically requires 20–50 minutes , though prolonged times (>1 hour) yield diminishing returns.

Temperature and Thermodynamic Effects

While this compound operates effectively at ambient temperatures, elevated temperatures (up to 323 K) enhance reaction rates. Thermodynamic studies reveal negative Gibbs free energy ( at 293 K), indicating spontaneity. Activation energy () for dye decolorization is low (16.78 kJ/mol), suggesting minimal energy barriers.

Comparative Analysis of Preparation Parameters

常见问题

Q. Methodological Steps :

Define variable ranges using prior OVAT results.

Conduct experiments via CCD or Box-Behnken designs.

Validate models using ANOVA and lack-of-fit tests .

How do researchers resolve contradictions in reported degradation efficiencies across Fenton-based studies?

Data Contradiction Analysis

Discrepancies arise from differences in experimental design (e.g., OVAT vs. multivariate approaches), scaling (lab vs. pilot), or matrix effects (e.g., inorganic ions scavenging •OH). For instance, endosulfan degradation efficiency varied from 83% to 92% depending on Fe²⁺ dosing (50 vs. 20 mg/mL) and H₂O₂ ratios . To address contradictions:

Q. Data Analysis Focus

- ANOVA : Identifies significant variables (e.g., H₂O₂ concentration in ).

- Regression Models : Predict responses under untested conditions (e.g., quadratic models in ).

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with >5 variables .

How can toxic intermediates formed during Fenton-driven degradation be tracked and mitigated?

Byproduct Analysis

GC-MS identifies intermediates (e.g., 1-hexene from lindane degradation ). Kinetic models predict byproduct accumulation; for example, •OH scavenging by chloride ions in electro-Fenton systems requires adjusting H₂O₂ dosing .

What are the challenges in transitioning from conventional Fenton to electro-Fenton systems?

Advanced Technology Focus

Key challenges include:

- Homogeneous vs. Heterogeneous Catalysis : Electro-Fenton requires stable Fe catalysts (e.g., Fe³⁺-loaded cathodes) .

- pH Dependency : Electro-Fenton operates optimally at pH 3 but tolerates near-neutral conditions via in-situ H⁺ generation .

- Energy Costs : Current density optimization balances degradation efficiency with energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。